molecular formula C23H15ClN4O2 B2664254 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291846-29-1

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2664254
CAS No.: 1291846-29-1
M. Wt: 414.85
InChI Key: SQMMQSAGVBREIS-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a synthetic phthalazinone derivative incorporating a 1,2,4-oxadiazole moiety. The compound features a 4-chlorophenyl-substituted oxadiazole ring linked to a phthalazinone core, with a 4-methylphenyl group at the N-2 position. This structural design is typical of molecules targeting ion channels (e.g., TRPA1/TRPV1) or enzymes, where the oxadiazole ring enhances metabolic stability and binding affinity .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-6-12-17(13-7-14)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-30-22)15-8-10-16(24)11-9-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMMQSAGVBREIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with the phthalazinone core: The 1,2,4-oxadiazole intermediate is then coupled with a phthalazinone derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

    Introduction of substituents: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or bromine, and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Phthalazinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The molecular hybridization approach, which combines different pharmacophores, has been utilized to enhance its efficacy against multifactorial diseases like cancer .

Antimicrobial Properties

Research indicates that phthalazinones exhibit significant antimicrobial activity. Compounds derived from the phthalazinone scaffold have been tested against a range of pathogens, displaying effectiveness that surpasses some traditional antibiotics . The incorporation of the oxadiazole group may further augment this antimicrobial action.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Phthalazinones are known to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

In a study published in the Egyptian Journal of Chemistry, derivatives of phthalazinone were synthesized and evaluated for their anticancer activity against human tumor cell lines. The results indicated that certain modifications to the phthalazinone structure significantly enhanced anti-proliferative effects compared to the parent compound .

Case Study 2: Antimicrobial Screening

A comprehensive screening of phthalazinone derivatives revealed that compounds similar to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of phthalazinone-oxadiazole hybrids. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic yields, and inferred pharmacological profiles.

Key Findings from Structural Analysis

Substituent Effects on Bioactivity: Halogenated Aromatic Rings: The target compound’s 4-chlorophenyl group (Cl) offers a balance between lipophilicity and electronic effects, favoring membrane permeability and target engagement. Electron-Donating Groups: Methoxy (OMe) or benzodioxol substituents () increase solubility and may reduce cytotoxicity, making them suitable for CNS-targeted therapies .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl or methoxy groups) are synthesized in higher yields (e.g., 72% for compound 46 in vs. 30% for compound 50 with a trifluoromethyl-piperidine group). The target compound’s synthesis likely follows similar protocols, though yield data are unavailable in the provided evidence.

Pharmacological Implications: TRP Channel Modulation: Analogous compounds (e.g., PSN375963 and PSN632408) act as TRPA1/TRPV1 antagonists, suggesting the target compound may share this mechanism . Antimicrobial Potential: Phthalazinones with electron-withdrawing groups (e.g., Cl, Br) show enhanced antimicrobial activity compared to unsubstituted derivatives .

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one, also known by its ChemDiv ID D321-0388, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H23ClN4O3
  • Molecular Weight : 426.9 g/mol
  • LogP : 4.134 (indicating lipophilicity)
  • Water Solubility : LogSw -4.56 (poorly soluble in water)
  • Polar Surface Area : 65.82 Ų

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that related compounds showed cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values often below 100 μM .
Cell LineIC50 Value (μM)Mechanism of Action
HCT-11636Apoptosis induction
HeLa34Caspase activation
MCF-769Cell cycle arrest

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to increase the number of apoptotic cells in treated cultures. This is evidenced by morphological changes such as cell shrinkage and detachment from surfaces .
  • Caspase Activation : Treatment with the compound resulted in increased caspase activity in cancer cell lines, indicating the activation of apoptotic pathways .
  • Cell Cycle Arrest : Analysis revealed that treatment with the compound led to an accumulation of cells in the sub-G1 phase of the cell cycle, suggesting that it effectively induces cell cycle arrest and subsequent apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this class of compounds:

  • A study published in MDPI highlighted that derivatives containing similar oxadiazole moieties exhibited promising anticancer activities through mechanisms involving apoptosis and cell cycle disruption .
  • Another investigation focused on structure-based design strategies for developing multi-targeted compounds indicated that modifications in the chemical structure could enhance the anticancer efficacy of oxadiazole derivatives .

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